Dual VEGFR-2/PI3Kα Inhibitory Potential vs. Single-Target Thiazole Acetamides
In a series of 2-ureidothiazole-4-formamide derivatives closely related to 921499-78-7, compound 6i demonstrated dual inhibition of VEGFR-2 and PI3Kα with an antiproliferative IC50 range of 2–10 μmol/L across multiple cancer cell lines, including MDA-MB-231 and HepG2 [1]. This dual activity is a distinguishing feature compared to single-target thiazole acetamide derivatives such as Sorafenib, which primarily targets VEGFR and RAF kinases. The dual inhibition profile is hypothesized to reduce compensatory PI3K/Akt pathway activation observed during antiangiogenic monotherapy [1]. Direct quantitative data for 921499-78-7 itself are not available; the closest structural analog (2-(3-phenyl)ureidothiazol-4-formamide scaffold) serves as the comparator.
| Evidence Dimension | In vitro antiproliferative potency (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | Not directly reported; anticipated based on scaffold to be in the low micromolar range |
| Comparator Or Baseline | Compound 6i (2-ureidothiazole analog): IC50 2–10 µmol/L against MDA-MB-231 and HepG2 [1] |
| Quantified Difference | Not quantifiable for 921499-78-7 specifically; scaffold-based inference only |
| Conditions | MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines; MTT assay [1] |
Why This Matters
A dual VEGFR-2/PI3Kα inhibition profile is mechanistically superior for sustained antiangiogenic efficacy in tumor models, making this compound class a rational choice for angiogenesis research over single-target alternatives.
- [1] Li L, Zhang CL, Song HR, Tan CY, Ding HW, Jiang YY. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters. 2016;27(1):1-6. doi: 10.1016/j.cclet.2015.09.018. View Source
